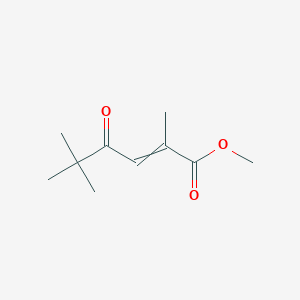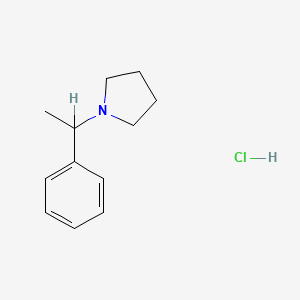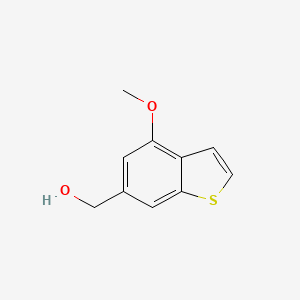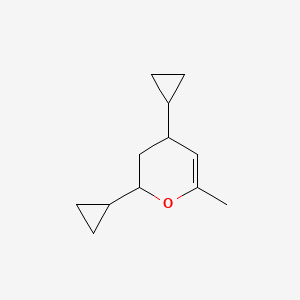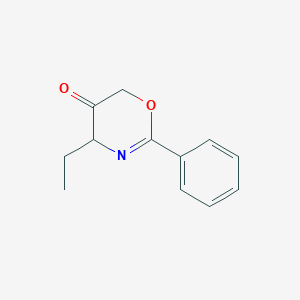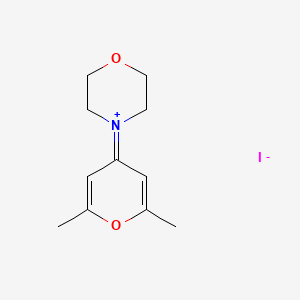
2,6-Dimethyl-4-morpholinopyrylium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-morpholinopyrylium iodide: is an organic compound that belongs to the class of pyrylium salts. Pyrylium salts are known for their aromaticity and stability, making them useful in various chemical applications. This compound is characterized by the presence of a pyrylium ring substituted with two methyl groups at positions 2 and 6, and a morpholine ring at position 4, with an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-morpholinopyrylium iodide typically involves the reaction of 2,6-dimethylpyrylium salts with morpholine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The iodide counterion is introduced by adding an iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-4-morpholinopyrylium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrylium ring to a dihydropyrylium ring.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using halide salts in polar solvents.
Major Products:
Oxidation: Formation of pyrylium oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of halide-substituted pyrylium salts.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl
Eigenschaften
CAS-Nummer |
74332-96-0 |
|---|---|
Molekularformel |
C11H16INO2 |
Molekulargewicht |
321.15 g/mol |
IUPAC-Name |
4-(2,6-dimethylpyran-4-ylidene)morpholin-4-ium;iodide |
InChI |
InChI=1S/C11H16NO2.HI/c1-9-7-11(8-10(2)14-9)12-3-5-13-6-4-12;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VZKFAGLRHMMVIY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+]2CCOCC2)C=C(O1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(5,5-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14435221.png)
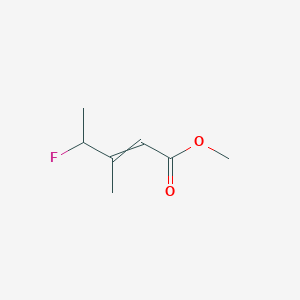
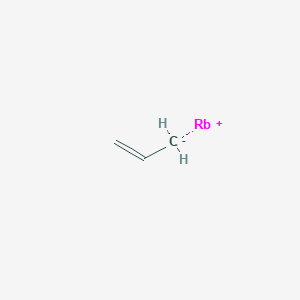
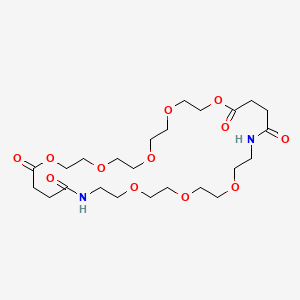

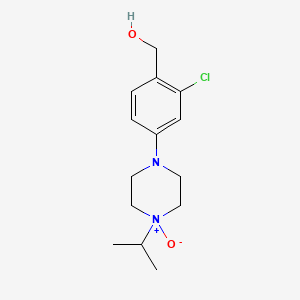
![2-(2-Methoxyphenyl)-N-[2-(4-methylphenyl)propan-2-yl]acetamide](/img/structure/B14435258.png)

